Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide

Description

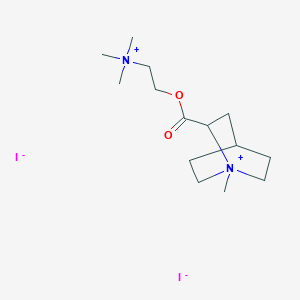

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide is a quaternary ammonium compound characterized by its bicyclic quinuclidinium core and dual functional moieties. This structural complexity enables diverse interactions with biological membranes, enzymes, and synthetic systems, making it relevant in medicinal chemistry, catalysis, and material science .

Properties

CAS No. |

15623-83-3 |

|---|---|

Molecular Formula |

C14H28I2N2O2 |

Molecular Weight |

510.19 g/mol |

IUPAC Name |

trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C14H28N2O2.2HI/c1-15(2,3)9-10-18-14(17)13-11-12-5-7-16(13,4)8-6-12;;/h12-13H,5-11H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

ATGTZMGMKSLCDM-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]12CCC(CC1)CC2C(=O)OCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cell membrane interactions and ion transport.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYETHYL]AZANIUM DIIODIDE involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with ion channels and transporters, affecting ion flux and cellular homeostasis.

Comparison with Similar Compounds

(a) Tetramethylammonium iodide (TMAI)

- Structure: Simple monocyclic ammonium salt with four methyl groups.

- Key Differences : Lacks the bicyclic quinuclidinium core and ester-carboxy functionality.

- Properties: Lower molecular weight and higher solubility in polar solvents. Limited biological activity due to absence of reactive functional groups. Primarily used as a phase-transfer catalyst or electrolyte .

(b) Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide

- Structure : Positional isomer of the target compound, with a carboxymethyl group at the 3-position.

- Key Differences :

- The 3-carboxymethyl substitution alters steric interactions and hydrogen-bonding patterns compared to the 2-carboxy group.

- The esterified ammonium moiety (diethyl vs. trimethyl) affects lipophilicity and charge distribution.

- Applications : Demonstrates enhanced antimicrobial activity due to improved membrane penetration .

(c) Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide

- Structure : Features an ethoxycarbonyl ester at the 2-position instead of a carboxy group.

- Key Differences :

- The ethoxycarbonyl group is less acidic and more lipophilic than the carboxy group, reducing water solubility.

- Reactivity in nucleophilic substitution differs due to iodide’s role as a leaving group .

- Applications : Used in alkylation reactions and as a precursor for halogen exchange in synthetic chemistry .

(d) Carbamic Acid, Dimethyl-, p-(Trimethylammonio)-m-Tolyl Ester, Iodide

- Structure : Aromatic carbamate ester with a trimethylammonium group.

- Key Differences :

- Replaces the quinuclidinium core with a carbamate-linked aromatic ring.

- The trimethylammonium group enhances water solubility but lacks the bicyclic system’s rigidity.

- Applications : Studied for enzyme inhibition via electrostatic interactions with catalytic sites .

Comparative Properties Table

| Compound | Core Structure | Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| Target Compound | Quinuclidinium | 2-carboxy, ester-linked ammonium | Moderate (polar) | Antimicrobial agents, enzyme studies |

| Tetramethylammonium iodide | Monocyclic ammonium | Four methyl groups | High (polar) | Electrolytes, phase-transfer catalysis |

| 3-(carboxymethyl) Quinuclidinium ester | Quinuclidinium | 3-carboxymethyl, diethyl-ammonium | Moderate (polar) | Antimicrobial research |

| 2-(ethoxycarbonyl) Quinuclidinium | Quinuclidinium | 2-ethoxycarbonyl | Low (apolar) | Organic synthesis, halogen exchange |

| Carbamic Acid Ester (BenchChem) | Aromatic carbamate | Trimethylammonium, carbamate | High (polar) | Enzyme inhibition studies |

Biological Activity

Quinuclidinium compounds, particularly those with quinuclidine structures, have garnered attention for their diverse biological activities. The compound Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide is a derivative that may exhibit significant pharmacological properties, particularly in the realm of central nervous system (CNS) activity and cholinergic modulation.

Structure and Synthesis

Quinuclidinium compounds are characterized by their azabicyclic structure, which allows them to interact with various biological targets. The synthesis of such compounds typically involves the formation of esters from carboxylic acids and alcohols, enhancing their bioavailability. This particular compound can be synthesized via a straightforward method involving methyl iodide to convert carboxylic acids into their corresponding methyl esters, which often exhibit improved membrane permeability and biological activity .

The biological activity of this quinuclidinium derivative is largely attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is compromised .

CNS Activity

Research indicates that quinuclidine-based carbamates are promising candidates for CNS-active drugs. A study demonstrated that several quinuclidinium carbamates effectively inhibited AChE and BChE, with kinetic data suggesting time-dependent inhibition characteristics. The ability of these compounds to cross the blood-brain barrier (BBB) was confirmed through computational models, indicating their potential for CNS applications .

Antidotal Properties

Quinuclidinium derivatives have also shown efficacy as antidotes against organophosphate poisoning. For instance, certain quinuclidine oximes were found to protect against soman poisoning by reactivating AChE inhibited by organophosphorus compounds. This underscores the therapeutic potential of quinuclidinium structures in toxicology .

Data Table: Biological Activities of Quinuclidinium Derivatives

| Compound | Activity | Target | IC50 Value | Notes |

|---|---|---|---|---|

| Quinuclidinium Carbamate 1 | AChE Inhibition | Human AChE | 10^-5 M | Time-dependent inhibition observed |

| Quinuclidinium Oxime 2 | Reactivation of AChE | Soman-inhibited AChE | Not specified | Effective in animal models |

| Quinuclidinium Ester with Trimethylammonium | CNS Activity | Cholinergic receptors | Not specified | Predicted to cross BBB |

Research Findings

Recent studies have shown that quinuclidinium derivatives not only inhibit cholinesterases but also possess other pharmacological activities such as antihistaminic and anticholinergic effects. These findings suggest a multifaceted role for these compounds in treating various neurological disorders .

Moreover, machine learning models have been developed to predict the bioactivity of these compounds based on structural features, enhancing the design process for new derivatives with improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxyethyl)trimethylammonium iodide?

- Methodology : The compound can be synthesized via copolymerization with dimethyldiallylammonium chloride (DMDAAC) using ammonium persulfate (APS) as an initiator. Key steps include:

- Adjusting APS concentration (1.5–3.5% w/w) to control molecular weight.

- Maintaining a reaction temperature of 60–70°C under nitrogen atmosphere.

- Purifying the product via dialysis and lyophilization to remove unreacted monomers .

- Critical Parameters : Monitor monomer feed ratios (e.g., CMDA:DMDAAC at 1:1 to 1:3) to tune cationic density for downstream applications.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to confirm quinuclidinium ring integrity and ester linkage formation.

- FTIR : Identify carboxylate (1700–1750 cm⁻¹) and quaternary ammonium (1250–1300 cm⁻¹) functional groups.

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution using pullulan standards in 0.1 M NaNO₃ solution .

Advanced Research Questions

Q. How can researchers optimize molecular weight and polydispersity during synthesis?

- Methodology :

- Initiator Optimization : Systematically vary APS concentration (e.g., 1.5% vs. 3.5%) to balance radical generation and chain termination. Higher APS increases molecular weight but may broaden polydispersity.

- Reaction Time : Extend polymerization beyond 6 hours to achieve >90% monomer conversion.

- Data-Driven Adjustment : Cross-validate GPC results with intrinsic viscosity measurements to resolve discrepancies between theoretical and observed molecular weights .

Q. How should contradictions in molecular weight data (e.g., GPC vs. theoretical calculations) be addressed?

- Methodology :

- Multi-Technique Validation : Combine GPC with MALDI-TOF MS for absolute molecular weight determination.

- Theoretical Modeling : Use kinetic models (e.g., Mayo equation) to predict chain-transfer effects and adjust for deviations caused by solvent polarity or ionic interactions in GPC .

Q. What experimental designs are suitable for evaluating this compound’s efficacy in textile dye-fixative applications?

- Methodology :

- Cotton Fabric Trials : Apply the compound at 2–5% (w/w) under varying pH (3–9) and temperature (30–90°C) conditions.

- Performance Metrics : Measure colorfastness (ISO 105-C06 standard) and zeta potential to correlate cationic density with dye adsorption efficiency.

- Control Experiments : Compare with commercial fixatives (e.g., polyamine-based agents) to benchmark performance .

Q. Are enzymatic or biocatalytic routes viable for synthesizing quinuclidinium derivatives?

- Methodology :

- Enzyme Screening : Test recombinant E. coli biocatalysts (e.g., alcohol dehydrogenases) for stereoselective reduction of 3-quinuclidinone precursors.

- Reaction Engineering : Optimize cofactor (NADH/NADPH) regeneration systems and immobilize enzymes on polyethylenimine matrices to enhance stability .

- Comparative Analysis : Evaluate yield and enantiomeric excess (ee) against traditional chemical synthesis routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.